

Experimental Data on Cellular Efficacy

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Compound Focus: IWP-2

CAS No.: 686770-61-6

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The dual activity of **IWP-2** translates to anti-proliferative effects in various cancer cell lines. The table below summarizes the half-maximal effective concentrations (EC₅₀) from cellular viability assays [1]:

Cell Line	Origin	EC ₅₀ (μM)
MIA PaCa-2	Human Pancreatic Carcinoma	1.90
SW-620	Human Colon Carcinoma	1.90
PANC-1	Human Pancreatic Carcinoma	2.33
CAPAN-1	Human Pancreatic Adenocarcinoma	2.05
HEK293	Human Embryonic Kidney	2.76
HT-29	Human Colon Adenocarcinoma	4.67

Key Experimental Protocols

The data on **IWP-2**'s activity is derived from standardized biochemical and cellular assays. Here are the methodologies for the key experiments cited:

- **In Vitro Kinase Assay for CK1δ Selectivity** [2]: Profiling against a panel of 320 kinases was performed to determine selectivity. **IWP-2** was identified as a specific ATP-competitive inhibitor of both wild-type and gatekeeper mutant M82F CK1δ. The results confirmed its specific inhibition of CK1δ over other kinases in the panel.
- **Cellular Viability/Proliferation Assay (MTT Assay)** [1]: The anti-proliferative activity of **IWP-2** was determined using an MTT assay. Cells were treated with the compound for 48 hours, after which cell viability was measured. The EC₅₀ values were calculated from the resulting dose-response curves.
- **In Vivo Efficacy Model** [1] [3]: To evaluate **IWP-2**'s effect on immune cell function in a live host, C57BL/6 mice were injected intraperitoneally with 200 μL of **IWP-2** encapsulated in liposomes about 2 hours before challenge with E. coli or latex beads. Bacterial uptake (measured by Colony Forming Units) and cytokine levels in peritoneal lavage fluid were then assessed.

IWP-2's Dual Mechanism of Action

The following diagram illustrates the two primary signaling pathways targeted by **IWP-2** and the experimental workflow for profiling its selectivity:

Interpretation of Selectivity Data

When interpreting data from studies using **IWP-2**, it is crucial to consider its multi-target nature [2] [4].

- **Experimental Design:** Phenotypic effects observed in cells or models treated with **IWP-2** cannot be automatically attributed solely to Porcn inhibition. Appropriate follow-up experiments, such as using more specific Porcn or CK1 inhibitors, or genetic approaches like siRNA, are needed to deconvolve the mechanism.
- **Therapeutic Potential:** From a therapeutic perspective, a multi-target agent can sometimes be beneficial if the inhibited targets are all involved in the disease pathway. The anti-proliferative effects seen in cancer cell lines may indeed result from this combined activity [2] [1].

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References

1. IWP-2 | Wnt Production Inhibitor [medchemexpress.com]
2. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and ... [pubmed.ncbi.nlm.nih.gov]
3. IWP-2 - Wnt Production and PORCN Inhibitor [apexbt.com]
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